Adenophostin a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

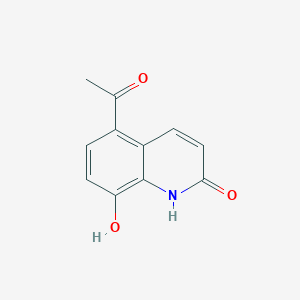

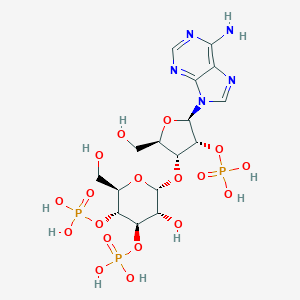

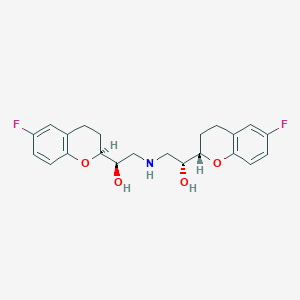

Adenophostin A is a potent agonist of inositol trisphosphate receptors, which are intracellular calcium channels. It is known for its ability to elicit calcium release from intracellular stores, making it significantly more potent than inositol trisphosphate itself . This compound has a unique structure that allows it to interact with inositol trisphosphate receptors with high affinity, leading to distinct calcium signaling in cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Adenophostin A involves several steps, starting with the preparation of the core structure, which includes a cyclitol-nucleoside conjugate. The key steps include selective mono-tosylation, nucleophilic coupling, and phosphorylation . The synthesis is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity and specificity of its synthesis. Most preparations are carried out in research laboratories under controlled conditions to study its biological effects.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenophostin A unterliegt hauptsächlich Phosphorylierungs- und Dephosphorylierungsreaktionen. Aufgrund des Vorhandenseins von Hydroxylgruppen kann es auch an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Umfasst typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphoramidit-Reagenzien unter wasserfreien Bedingungen.

Dephosphorylierung: Kann mit Hilfe von Phosphatasen oder unter sauren Bedingungen erreicht werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene phosphorylierte Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können.

Wissenschaftliche Forschungsanwendungen

Adenophostin A wird in der wissenschaftlichen Forschung umfassend eingesetzt, um Calcium-Signalwege zu untersuchen. Zu seinen Anwendungen gehören:

Chemie: Wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehungen von Inositoltrisphosphat-Rezeptor-Agonisten zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit einer Dysregulation der Calcium-Signalgebung zusammenhängen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Calcium-Signalwege abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Inositoltrisphosphat-Rezeptoren auf der Membran des endoplasmatischen Retikulums. Diese Bindung induziert die Freisetzung von Calciumionen aus intrazellulären Speichern ins Zytoplasma, wodurch eine Kaskade zellulärer Reaktionen ausgelöst wird . Zu den molekularen Zielstrukturen gehören die Inositoltrisphosphat-Rezeptorsubtypen, und die beteiligten Pfade beziehen sich hauptsächlich auf calcium-abhängige Signalereignisse.

Ähnliche Verbindungen:

Inositoltrisphosphat: Ein natürlicher Ligand für Inositoltrisphosphat-Rezeptoren, aber weniger potent als this compound.

Adenophostin B: Ein Acetat-Analogon von this compound mit ähnlichen, aber leicht unterschiedlichen biologischen Aktivitäten.

D-chiro-Inositol Adenophostin: Ein synthetisches Analogon mit einer anderen Kernstruktur, aber ähnlicher Potenz bei der Aktivierung von Inositoltrisphosphat-Rezeptoren.

Einzigartigkeit: this compound ist aufgrund seiner hohen Affinität und Potenz bei der Aktivierung von Inositoltrisphosphat-Rezeptoren einzigartig. Seine Fähigkeit, eindeutige Calciumsignale auszulösen, macht es zu einem wertvollen Werkzeug in der Calcium-Signalforschungs und potenziellen therapeutischen Anwendungen.

Wirkmechanismus

Adenophostin A exerts its effects by binding to inositol trisphosphate receptors on the endoplasmic reticulum membrane. This binding induces the release of calcium ions from intracellular stores into the cytoplasm, triggering a cascade of cellular responses . The molecular targets include the inositol trisphosphate receptor subtypes, and the pathways involved are primarily related to calcium-dependent signaling events.

Vergleich Mit ähnlichen Verbindungen

Inositol Trisphosphate: A natural ligand for inositol trisphosphate receptors but less potent than Adenophostin A.

Adenophostin B: An acetate analogue of this compound with similar but slightly different biological activities.

D-chiro-Inositol Adenophostin: A synthetic analogue with a different core structure but similar potency in activating inositol trisphosphate receptors.

Uniqueness: this compound is unique due to its high affinity and potency in activating inositol trisphosphate receptors. Its ability to elicit distinct calcium signals makes it a valuable tool in calcium signaling research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

149091-92-9 |

|---|---|

Molekularformel |

C16H26N5O18P3 |

Molekulargewicht |

669.3 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1 |

InChI-Schlüssel |

RENVITLQVBEFDT-MZQFDOALSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |

Key on ui other cas no. |

149091-92-9 |

Synonyme |

adenophostin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

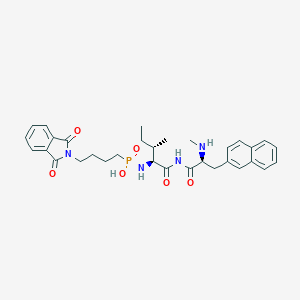

![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B126364.png)